![molecular formula C14H15N3O3S B2543352 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide CAS No. 890955-00-7](/img/structure/B2543352.png)
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide
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Description
“N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield of these reactions can vary, but a yield of 62% has been reported for a similar compound .
Molecular Structure Analysis
The molecular structure of “N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide” can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide” can be complex and depend on the conditions of the reaction . For example, the yield of the reaction can be influenced by factors such as the temperature and the presence of other compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide” can be determined using various techniques . For example, the melting point of a similar compound was found to be between 231-233 °C .
Scientific Research Applications
Antimicrobial Activity
Thiazoles have been investigated for their antimicrobial properties. Specifically, compounds containing the thiazole ring have shown potential as antibacterial, antifungal, and antiviral agents. Researchers have explored their use in combating infections and developing novel drugs with fewer side effects .
Antitumor and Cytotoxic Effects
The thiazole scaffold has been associated with antitumor and cytotoxic activity. For instance, certain thiazole derivatives demonstrated potent effects against prostate cancer cells. These findings highlight the compound’s potential in cancer therapy .
Neuroprotective Properties
Thiazoles may play a role in neuroprotection. Although more research is needed, their ability to protect nerve cells from damage suggests potential applications in treating neurodegenerative diseases .
Analgesic and Anti-Inflammatory Effects
While specific studies on our compound are limited, thiazoles have been investigated as potential analgesics and anti-inflammatory agents. Their ability to modulate pain and inflammation pathways makes them interesting candidates for drug development .
Anticonvulsant Activity
Thiazole derivatives have been evaluated for their anticonvulsant effects. These compounds may help manage seizures and related neurological disorders. However, further studies are necessary to explore their full potential .
Biological Applications Beyond Medicinal Uses
Beyond medicine, thiazoles find applications in various fields:
- Dyes and Chemical Reaction Accelerators : Thiazoles play a role in dye synthesis and chemical processes .
!Thiazole
properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-13(21-10(2)16-9)6-7-15-14(18)11-4-3-5-12(8-11)17(19)20/h3-5,8H,6-7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOCEKTNDHMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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